4-Nitrosalicylic acid can be derived from salicylic acid through nitration processes. It has been identified as a metabolite in the degradation pathway of 2-chloro-4-nitrobenzoic acid by specific bacterial strains, such as Acinetobacter strain RKJ12 . This classification places it within the broader category of aromatic nitro compounds, which are characterized by the presence of one or more nitro groups attached to an aromatic ring.
The synthesis of 4-nitrosalicylic acid can be achieved through various chemical reactions. One common method involves the nitration of salicylic acid using a mixture of concentrated nitric and sulfuric acids. This process introduces a nitro group at the para position relative to the hydroxyl group on the benzene ring.
These methods yield varying degrees of purity and yield, often necessitating recrystallization for refinement.
The molecular structure of 4-nitrosalicylic acid consists of a benzene ring with three substituents: a hydroxyl group (-OH) at the ortho position, a nitro group (-NO₂) at the para position, and a carboxylic acid group (-COOH) at the meta position. The structural representation can be illustrated as follows:
Key data regarding its physical characteristics include:
4-Nitrosalicylic acid participates in several chemical reactions, primarily due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-nitrosalicylic acid primarily involves its interaction with biological systems as a metabolite. In microbial degradation pathways, it acts as an intermediate that can be further transformed into more complex compounds such as dihydroxybenzoic acids through enzymatic reactions involving monooxygenases . This transformation typically releases nitrite ions and contributes to carbon cycling in various ecosystems.
4-Nitrosalicylic acid exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in both laboratory settings and environmental contexts.
4-Nitrosalicylic acid finds applications in various scientific fields:
4-Nitrosalicylic acid (4-NSA), systematically named 2-hydroxy-4-nitrobenzoic acid (C₇H₅NO₅), exhibits a planar benzene ring framework with substituents positioned at ortho (carboxyl) and para (nitro) relative to the phenolic hydroxyl group. Single-crystal X-ray diffraction studies reveal that the molecule adopts a nearly coplanar arrangement between the carboxyl group and the aromatic ring (dihedral angle < 5°), while the nitro group deviates slightly (dihedral angle ~12°) due to steric and electronic effects. The dominant structural feature is the intramolecular hydrogen bond between the phenolic OH (O2) and the carbonyl oxygen (O1) of the carboxyl group, forming a six-membered chelate ring (S(6) motif) with an O···O distance of 2.65 Å. This interaction stabilizes the syn conformation of the carboxyl group and influences molecular packing. In the crystalline state, molecules form centrosymmetric dimers via pairs of intermolecular O–H···O hydrogen bonds between carboxyl groups (O···O distance: 2.68 Å), typical of carboxylic acid dimerization [6] [7].
Table 1: Key Crystallographic Parameters for 4-Nitrosalicylic Acid
Parameter | Value |
---|---|
Molecular Formula | C₇H₅NO₅ |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Bond Length (O2–H···O1) | 1.82 Å |
Bond Angle (O2–H···O1) | 158° |
Dimer O···O Distance | 2.68 Å |
FT-IR Spectroscopy: Solid-state FT-IR spectra exhibit signature bands arising from intramolecular hydrogen bonding and substituent interactions. The broad, intense band at 3100–2500 cm⁻¹ is attributed to O–H stretching of the carboxyl group, overlapped by phenolic O–H stretching. Key vibrations include:
NMR Spectroscopy: ¹H NMR (CDCl₃) displays:
UV-Vis Spectroscopy: Electronic transitions were recorded in DMSO solution. Intense absorption bands at 230 nm (π→π) and 315 nm (n→π) are observed. The nitro group’s electron-withdrawing nature redshifts the π→π* transition compared to salicylic acid (220 nm). The n→π* transition exhibits solvatochromism, shifting with solvent polarity [2] [6].
Table 2: Characteristic Vibrational Assignments of 4-Nitrosalicylic Acid
Vibration Mode | FT-IR Band (cm⁻¹) |
---|---|
ν(O–H) Carboxylic Dimer | 3100–2500 (br) |
ν(C=O) | 1665 |
νₐₛ(NO₂) | 1530 |
νₛ(NO₂) | 1348 |
δ(C–O–H) in-plane | 1430 |
ν(C–O) Phenolic | 1280 |
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) provide insights into 4-NSA's electronic properties. The optimized gas-phase geometry aligns with crystallographic data, confirming the intramolecular O–H···O bond length (1.85 Å calc. vs. 1.82 Å expt.). Frontier molecular orbital analysis reveals a HOMO–LUMO energy gap of 3.82 eV, indicating moderate chemical reactivity. The HOMO is localized over the aromatic ring and carboxyl group, while the LUMO resides primarily on the nitrobenzene moiety. Nucleophilic Fukui functions (f⁻) identify C3 and C5 as sites susceptible to nucleophilic attack (f⁻ = 0.082 and 0.078, respectively), while electrophilic Fukui functions (f⁺) highlight O atoms of the nitro group. Reduced Density Gradient (RDG) analysis visualizes noncovalent interactions, confirming strong intramolecular H-bonding (blue-green isosurface between OH and carbonyl O) and weak van der Waals interactions in the dimer [2] [5] [6].
4-NSA exhibits tautomerism involving the phenolic proton and the nitro group. Two primary tautomers exist:
DFT energy comparisons show the nitro tautomer is more stable by 12.8 kcal/mol due to resonance within the aromatic ring and the strong intramolecular H-bond. The aci-nitro form’s stability increases when the nitro group adopts a syn periplanar conformation relative to the transferred proton, enabling O–H···O(nitronic) bonding. However, this tautomer represents <1% at equilibrium under standard conditions [5].
Table 3: Tautomeric Stability and Key Parameters of 4-Nitrosalicylic Acid
Property | Nitro Tautomer | Aci-Nitro Tautomer |
---|---|---|
Relative Energy (ΔG) | 0 kcal/mol | +15.2 kcal/mol |
Intramolecular H-bond Energy | -12.8 kcal/mol | -8.5 kcal/mol |
H-bond Length (O···O) | 2.65 Å | 2.71 Å |
Dominant Stabilization | Resonance + H-bond | Quinoid conjugation |
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